

Application Note: Regioselective Side-Chain Biotinylation of Boc-Lys-OMe

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Compound of Interest

Compound Name: *Boc-Lys-OMe.HCl*

Cat. No.: *B15287401*

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Introduction & Strategic Rationale

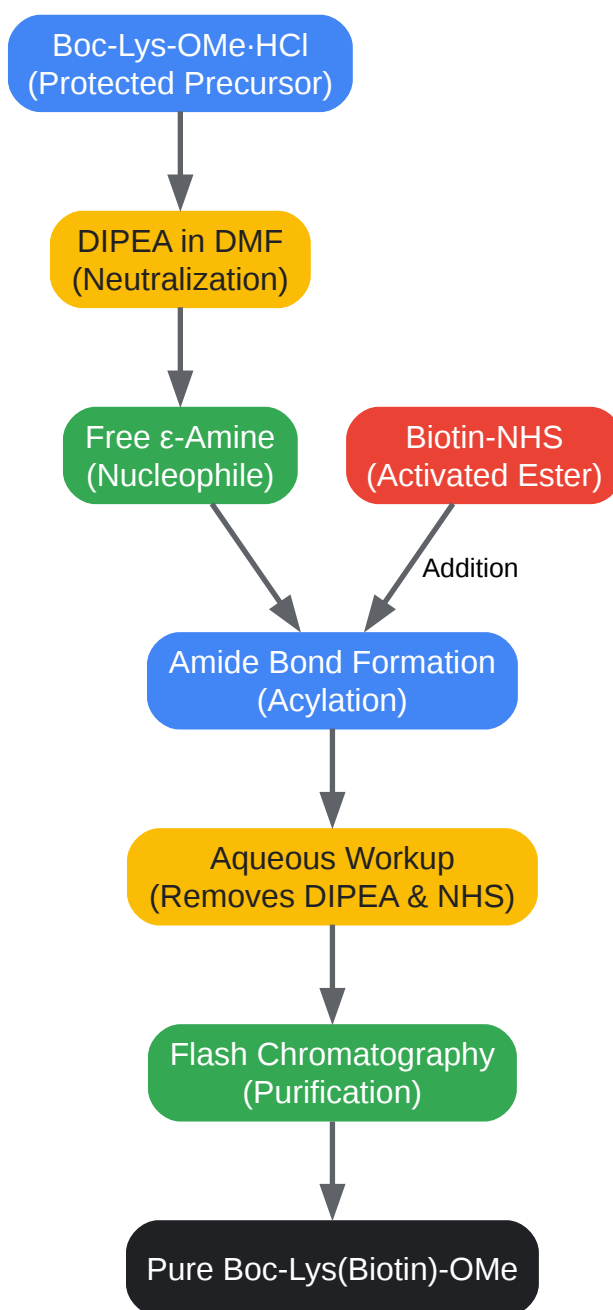
Biotinylated amino acids are indispensable building blocks in the synthesis of targeted radioligands, PROTACs, peptide-based diagnostics, and PSMA (Prostate-Specific Membrane Antigen) inhibitors. Specifically, the functionalization of lysine side chains allows for the integration of the biotin-streptavidin binding axis without disrupting the primary peptide backbone.

This technical note details a highly efficient protocol for the synthesis of Boc-Lys(Biotin)-OMe via the acylation of N- α -Boc-L-lysine methyl ester hydrochloride (Boc-Lys-OMe-HCl) using Biotin-NHS (the N-hydroxysuccinimide ester of biotin).

Causality in Design: The use of Boc-Lys-OMe-HCl ensures strict regioselectivity. The α -amino group is masked by the acid-labile tert-butyloxycarbonyl (Boc) group, and the C-terminus is protected as a base-labile methyl ester (OMe)[1]. This orthogonal protection strategy leaves only the ϵ -amino group available for nucleophilic attack, preventing polymerization and ensuring the biotin tag is exclusively conjugated to the side chain.

Reaction Pathway & Mechanism

The reaction proceeds via a standard nucleophilic acyl substitution. The NHS ester acts as an excellent leaving group, activating the valeric acid side chain of biotin for conjugation[2]. Because the starting lysine derivative is supplied as a hydrochloride salt to prevent premature degradation, a non-nucleophilic base is required to liberate the free ϵ -amine prior to coupling.



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Caption: Mechanistic workflow for the synthesis and isolation of Boc-Lys(Biotin)-OMe.

Reagents and Materials

Solvent selection is critical for this workflow. Biotin and its activated derivatives exhibit notoriously poor solubility in standard organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Therefore, anhydrous N,N-Dimethylformamide (DMF) is the solvent of choice to ensure a homogeneous reaction mixture and prevent the precipitation of reactive intermediates[3].

Table 1: Stoichiometry and Reagent Specifications

Reagent	MW (g/mol)	Equivalents	Amount (1 mmol scale)	Functional Role
Boc-Lys-OMe·HCl	296.79	1.0	296.8 mg	Orthogonally protected substrate
Biotin-NHS	341.38	1.1	375.5 mg	Amine-reactive biotinylation agent
DIPEA	129.24	3.0	522 µL	Non-nucleophilic acid scavenger
Anhydrous DMF	N/A	N/A	5.0 mL	High-polarity aprotic solvent

Step-by-Step Experimental Protocol

Phase 1: Preparation and Free-Basing

- **Equipment Setup:** Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) to prevent moisture ingress, which could prematurely hydrolyze the NHS ester.
- **Dissolution:** Add 296.8 mg (1.0 mmol) of Boc-Lys-OMe·HCl to the flask. Inject 5.0 mL of anhydrous DMF. Stir until the solid is partially dissolved.

- Neutralization: Add 522 μL (3.0 mmol) of N,N-Diisopropylethylamine (DIPEA) dropwise via syringe. Mechanistic Insight: DIPEA is sterically hindered and non-nucleophilic. It neutralizes the HCl salt, generating the nucleophilic free ϵ -amine, and acts as a continuous acid scavenger for the remainder of the reaction without competing for the electrophile^[4]. The solution should become completely clear. Stir for 10 minutes at room temperature.

Phase 2: Biotinylation

- Coupling: Add 375.5 mg (1.1 mmol) of Biotin-NHS in one single portion.
- Incubation: Seal the flask and stir the reaction mixture at room temperature (20–25 °C) for 3 to 4 hours.
- Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1). Stain the TLC plate with Ninhydrin. The disappearance of the primary amine spot (which stains purple/pink) confirms reaction completion, as the formed amide bond will not react with Ninhydrin.

Phase 3: Workup and Isolation

Trustworthiness & Self-Validation: This liquid-liquid extraction is designed as a self-purifying system. Each wash specifically targets a known reaction byproduct based on its pKa.

Table 2: Self-Validating Workup Parameters

Phase	Reagent	Mechanistic Purpose	Phase Partition
Quench/Dilution	Ethyl Acetate (EtOAc)	Solubilizes the target compound for extraction.	Organic Phase
Acid Wash	5% Citric Acid (aq)	Protonates unreacted DIPEA and trace free amine.	Aqueous Phase
Base Wash	Saturated NaHCO ₃ (aq)	Deprotonates cleaved NHS and hydrolyzed biotin.	Aqueous Phase
Moisture Removal	Anhydrous Na ₂ SO ₄	Adsorbs residual water from the organic extract.	Solid (Filtered)

- Dilution: Quench the reaction by diluting the mixture with 50 mL of Ethyl Acetate (EtOAc).
- Acid Wash: Transfer to a separatory funnel and wash the organic layer with 5% aqueous Citric Acid (2 × 25 mL).
- Base Wash: Wash the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO₃) (2 × 25 mL).
- Brine Wash: Wash with saturated NaCl (1 × 25 mL) to remove residual water and partition out any remaining DMF.
- Drying: Dry the organic phase over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure (utilize a rotary evaporator with a high-vacuum pump to ensure complete removal of trace DMF).

Phase 4: Purification

- Chromatography: Purify the crude off-white solid via flash column chromatography on silica gel. Use a gradient elution starting from 100% DCM and slowly increasing polarity to DCM:MeOH (95:5).

- Yield: Evaporate the product-containing fractions to yield Boc-Lys(Biotin)-OMe as a white powder. (Typical yield: 80–88%).

Analytical Characterization Data

To verify the structural integrity of the synthesized Boc-Lys(Biotin)-OMe, compare the isolated product against the following expected analytical parameters.

Table 3: Expected Analytical Data

Method	Target Parameter	Expected Observation
TLC (DCM:MeOH 9:1)	Rf Value	Product Rf \approx 0.45; Biotin-NHS Rf \approx 0.60
TLC Stain	Ninhydrin	Starting material turns purple; Product remains unstained
LC-MS (ESI+)	[M+H] ⁺	Calculated: 473.24 m/z; Found: \sim 473.3 m/z
¹ H NMR (CDCl ₃)	Boc & OMe signals	Singlets at \sim 1.43 ppm (9H, Boc) and \sim 3.74 ppm (3H, OMe)

References

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